4-Chloro-2-methylthieno[3,2-d]pyrimidine
Overview
Description
4-Chloro-2-methylthieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C7H5ClN2S and a molecular weight of 184.65 g/mol . It is a member of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a chlorine atom at the 4-position and a methyl group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-2-methylthieno[3,2-d]pyrimidine involves the reaction of 2-methylthieno[3,2-d]pyrimidin-4-ol with phosphorus oxychloride (POCl3) in the presence of a solvent such as 1,2-dichloroethane and a catalyst like N,N-dimethylformamide (DMF). The reaction is typically carried out under reflux conditions at a temperature of 150°C for about 2 hours . After the reaction, the mixture is quenched with ice and neutralized with sodium hydroxide (NaOH), followed by extraction and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound generally follow similar synthetic routes but are optimized for larger-scale production. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thiophene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, sulfoxides, sulfones, and reduced derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
4-Chloro-2-methylthieno[3,2-d]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine
- 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine
- 4-Chloro-6-(tributylstannyl)thieno[3,2-d]pyrimidine
Uniqueness
4-Chloro-2-methylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 4-position and the methyl group at the 2-position allows for selective functionalization and derivatization, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
4-chloro-2-methylthieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-9-5-2-3-11-6(5)7(8)10-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAOHHSXWALXET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627515 | |
Record name | 4-Chloro-2-methylthieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
319442-16-5 | |
Record name | 4-Chloro-2-methylthieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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